![molecular formula C5H7F3O2S B14467644 1,1,1-Trifluoro-3-[(2-hydroxyethyl)sulfanyl]propan-2-one CAS No. 66167-90-6](/img/structure/B14467644.png)
1,1,1-Trifluoro-3-[(2-hydroxyethyl)sulfanyl]propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1-Trifluoro-3-[(2-hydroxyethyl)sulfanyl]propan-2-one is a fluorinated organic compound with a unique structure that includes both trifluoromethyl and hydroxyethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-3-[(2-hydroxyethyl)sulfanyl]propan-2-one typically involves the reaction of trifluoroacetone with a suitable thiol compound under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic addition of the thiol to the carbonyl group of the trifluoroacetone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.
化学反応の分析
Types of Reactions
1,1,1-Trifluoro-3-[(2-hydroxyethyl)sulfanyl]propan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted trifluoromethyl derivatives.
科学的研究の応用
1,1,1-Trifluoro-3-[(2-hydroxyethyl)sulfanyl]propan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of advanced materials with specific properties, such as increased stability and reactivity.
作用機序
The mechanism of action of 1,1,1-Trifluoro-3-[(2-hydroxyethyl)sulfanyl]propan-2-one involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or enzymes. The hydroxyethyl group can form hydrogen bonds with active site residues, potentially inhibiting enzyme activity.
類似化合物との比較
Similar Compounds
1,1,1-Trifluoro-2-propanol: A related compound with similar fluorinated structure but different functional groups.
3-Bromo-1,1,1-trifluoro-2-propanol: Another fluorinated compound with a bromine substituent.
1,1,1-Trifluoro-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol: A more complex fluorinated compound with additional functional groups.
Uniqueness
1,1,1-Trifluoro-3-[(2-hydroxyethyl)sulfanyl]propan-2-one is unique due to the presence of both trifluoromethyl and hydroxyethyl groups, which confer distinct chemical and physical properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
66167-90-6 |
|---|---|
分子式 |
C5H7F3O2S |
分子量 |
188.17 g/mol |
IUPAC名 |
1,1,1-trifluoro-3-(2-hydroxyethylsulfanyl)propan-2-one |
InChI |
InChI=1S/C5H7F3O2S/c6-5(7,8)4(10)3-11-2-1-9/h9H,1-3H2 |
InChIキー |
FCSBTBASSIMKFC-UHFFFAOYSA-N |
正規SMILES |
C(CSCC(=O)C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


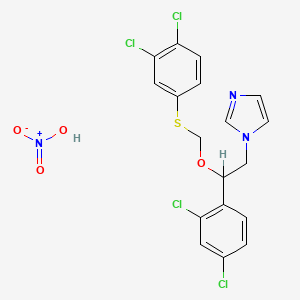
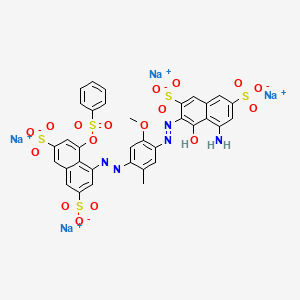

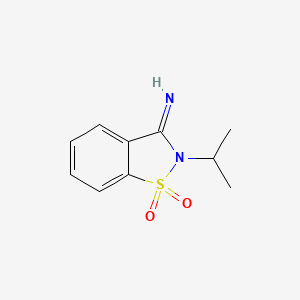
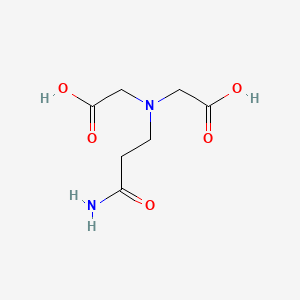
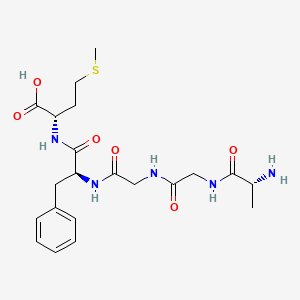
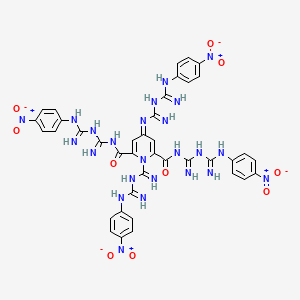

![2,2-Dichloro-1-(6-methyl-1-oxa-4-azaspiro[4.5]decan-4-yl)ethan-1-one](/img/structure/B14467608.png)
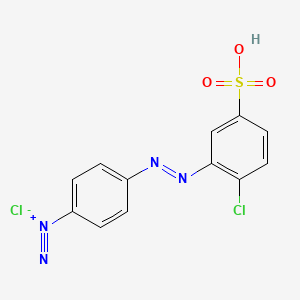
![3-[(Propan-2-yl)sulfanyl]hepta-1,5-diene](/img/structure/B14467614.png)
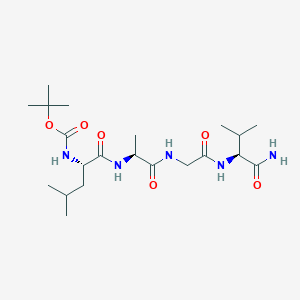
![1-({[(2,6-Dichlorophenyl)methoxy]carbonyl}oxy)pyrrolidine-2,5-dione](/img/structure/B14467621.png)
![1-(7-Oxa-3-thia-15-azadispiro[5.1.5~8~.2~6~]pentadecan-15-yl)ethan-1-one](/img/structure/B14467627.png)
